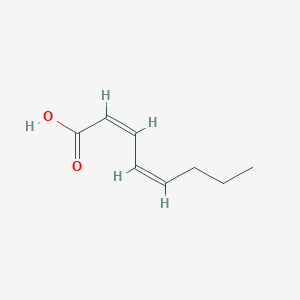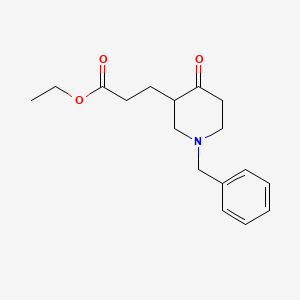
2-Fluoro-1-iodo-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-iodo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C₇H₃F₄I. It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and trifluoromethyl groups. This compound is known for its high chemical stability and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene typically involves multiple steps of organic reactions, including fluorination, iodination, and trifluoromethylation. One common method involves the reaction of a fluorinated benzene derivative with iodine and a trifluoromethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-iodo-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Fluoro-1-iodo-3-(trifluoromethyl)benzene is used in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: It can be used in the synthesis of biologically active molecules for research purposes.
Medicine: The compound is explored for its potential use in drug development and medicinal chemistry.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The molecular targets and pathways involved are typically related to its role as a precursor in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-1-iodo-3-methoxybenzene
- 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
- 2-Chloro-1-iodo-3-(trifluoromethyl)benzene
Uniqueness
2-Fluoro-1-iodo-3-(trifluoromethyl)benzene is unique due to the presence of both fluorine and iodine atoms along with a trifluoromethyl group. This combination imparts high chemical stability and reactivity, making it a valuable compound in various synthetic applications .
Propiedades
Fórmula molecular |
C7H3F4I |
|---|---|
Peso molecular |
290.00 g/mol |
Nombre IUPAC |
2-fluoro-1-iodo-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H |
Clave InChI |
LENRUPSCKCNMED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Benzyl-2-(4-methoxybenzyl)hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B15201312.png)
![Di-tert-butyl 5a,6,6a,11a,12,12a-hexahydro-6,12-methanoindolo[3,2-b]carbazole-5,11-dicarboxylate](/img/structure/B15201313.png)
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15201324.png)










